

Unraveling the Pharmacokinetic Landscape of MTHFD2 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: DS44960156

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The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to normal tissues.^[1] The development of small molecule inhibitors targeting MTHFD2 is a promising therapeutic strategy. A critical aspect of the preclinical development of these inhibitors is the characterization of their pharmacokinetic (PK) profiles, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative analysis of the publicly available pharmacokinetic data for several MTHFD2 inhibitors, supported by experimental details and visual representations of relevant biological pathways and workflows.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of three MTHFD2 inhibitors: TH9619, DS18561882, and a recently disclosed potent inhibitor, here designated as Compound 16e. The data has been compiled from preclinical studies in mice.

| Inhibitor | Animal Model | Dosing Route & Level | Cmax | Tmax | AUC | t1/2 | Source |
|-----------------|-----------------|------------------------|------------------|--------|-------------------|--------|--------|
| TH9619 | NOG Mice | 10 mg/kg, Subcutaneous | 26 μ M | - | - | 1.7 h | [2][3] |
| DS18561882 | BALB/c Mice | 30 mg/kg, Oral | 11.4 μ g/mL | - | 64.6 μ g·h/mL | 2.21 h | [4][5] |
| 100 mg/kg, Oral | 56.5 μ g/mL | - | 264 μ g·h/mL | 2.16 h | | | |
| 300 mg/kg, Oral | 90.1 μ g/mL | - | 726 μ g·h/mL | 2.32 h | | | |
| Compound 16e | Mice | 2 mg/kg, Intravenous | - | - | 2702 ng/mL·h | 6.5 h | |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Note: Direct comparison of Cmax and AUC values between compounds should be approached with caution due to different units and administration routes.

Another inhibitor, LY345899, has been utilized in in vivo studies, demonstrating antitumor activity in colorectal cancer models with intraperitoneal administration. However, specific pharmacokinetic parameters such as Cmax, AUC, and half-life are not readily available in the reviewed literature.

Experimental Protocols

The pharmacokinetic parameters presented above were determined through preclinical studies in mouse models. The following are detailed methodologies for the key experiments cited.

Pharmacokinetic Analysis of TH9619

The in vivo pharmacokinetic profile of TH9619 was evaluated in female NOG mice. A single dose of 10 mg/kg was administered subcutaneously. Blood samples were collected at various time points post-administration to determine the plasma concentration of the inhibitor. The maximum plasma concentration (C_{max}) and the elimination half-life (t_{1/2}) were subsequently calculated from the plasma concentration-time curve.

Pharmacokinetic Analysis of DS18561882

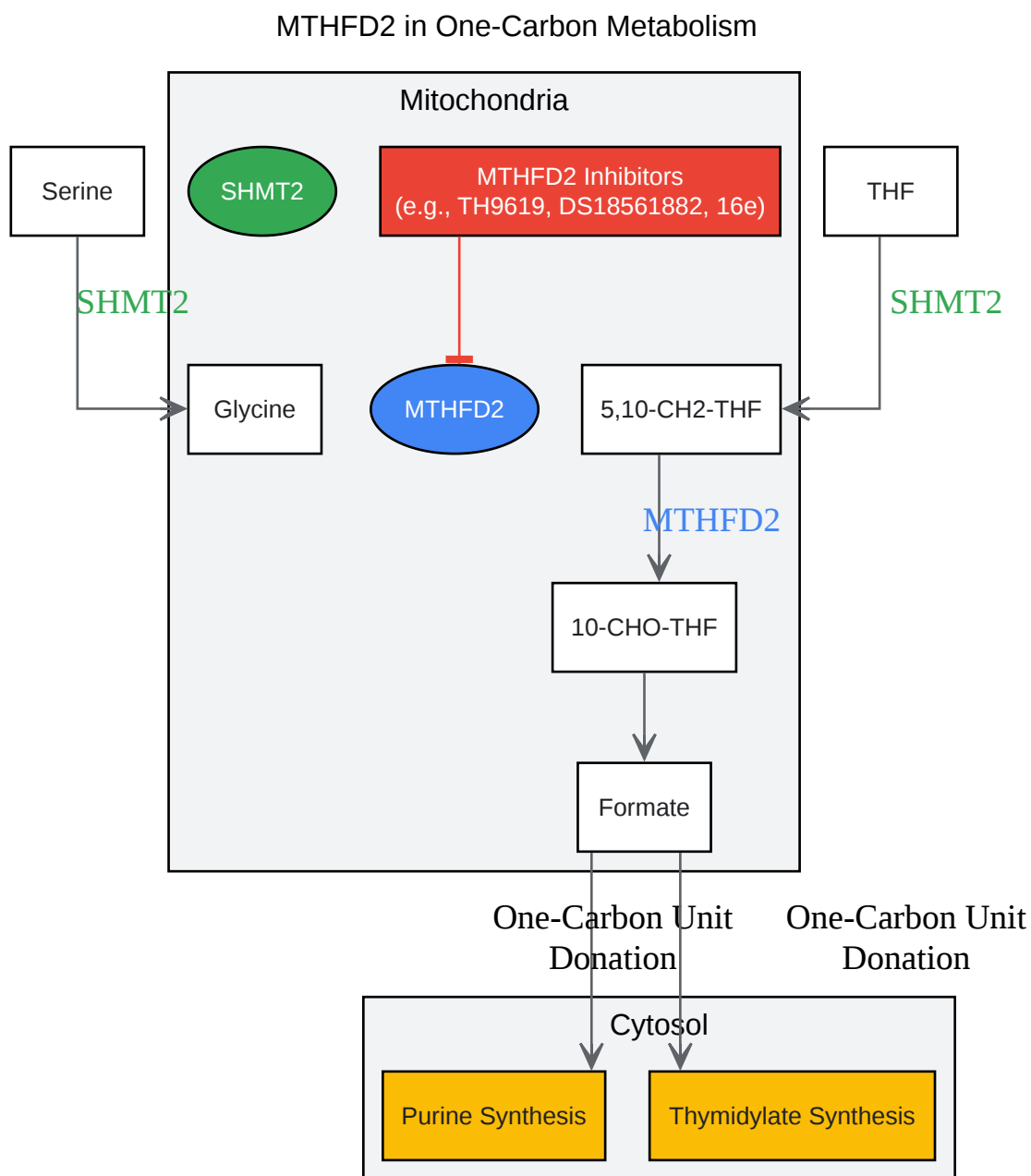
The oral pharmacokinetic properties of DS18561882 were assessed in male BALB/c mice. The compound was administered orally at doses of 30, 100, and 300 mg/kg. Plasma concentrations of DS18561882 were measured at different time intervals after administration. These data were used to calculate the area under the plasma concentration-time curve (AUC), maximum plasma concentration (C_{max}), and half-life (t_{1/2}) for each dose level.

Pharmacokinetic Analysis of Compound 16e

The pharmacokinetic profile of Compound 16e was determined in mice following a single intravenous administration of 2 mg/kg. Blood samples were collected over time to measure plasma concentrations of the compound. The data were used to calculate the elimination half-life, clearance rate, volume of distribution at steady state (V_{ss}), and the total drug exposure over time (AUC).

Visualizing the Mechanism and Workflow

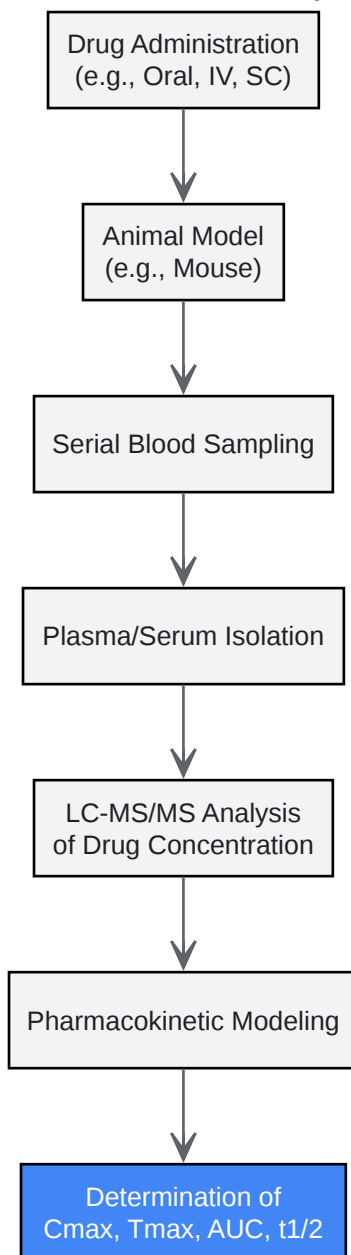
To provide a clearer understanding of the context of these pharmacokinetic studies, the following diagrams illustrate the MTHFD2 signaling pathway and a general workflow for in vivo pharmacokinetic analysis.



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Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

In Vivo Pharmacokinetic Study Workflow



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Caption: A generalized workflow for preclinical pharmacokinetic studies.

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